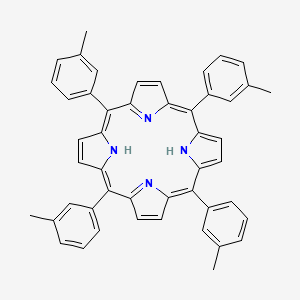
meso-Tetra(3-methylphenyl) porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetra(3-methylphenyl) porphine: is a synthetic porphyrin compound with the molecular formula C48H38N4 and a molecular weight of 670.84 g/mol . Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This compound is used primarily in research settings due to its unique photophysical and photochemical properties.
Preparation Methods
The synthesis of meso-Tetra(3-methylphenyl) porphine typically involves a multi-step reaction process. One common method includes the following steps :
Condensation Reaction: Starting with pyrrole and an aldehyde, the reaction is carried out in the presence of a Lewis acid catalyst such as magnesium bromide etherate (MgBr2*OEt2) and triethylamine (Et3N) in dichloromethane (CH2Cl2) at 60°C.
Bromination: The intermediate product is then brominated using N-bromoacetamide in chloroform (CHCl3) at temperatures ranging from 0 to 20°C.
Palladium-Catalyzed Coupling: The brominated product undergoes a palladium-catalyzed coupling reaction with sodium carbonate (Na2CO3) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in a mixture of toluene and methanol at 70°C for 20 hours.
Acid Treatment: Finally, the product is treated with aqueous hydrochloric acid (HCl) to yield this compound.
Chemical Reactions Analysis
meso-Tetra(3-methylphenyl) porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in studying electron transfer processes.
Reduction: Reduction reactions can be performed to study the compound’s redox properties.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
meso-Tetra(3-methylphenyl) porphine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the photophysical and photochemical properties of porphyrins.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of porphyrins in biological processes.
Mechanism of Action
The mechanism of action of meso-Tetra(3-methylphenyl) porphine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. This property is particularly useful in photodynamic therapy, where the generated ROS can induce cell death in cancer cells . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are damaged by the ROS.
Comparison with Similar Compounds
meso-Tetra(3-methylphenyl) porphine can be compared with other similar porphyrin compounds, such as:
meso-Tetra(4-carboxyphenyl) porphine: Known for its applications in metal-organic frameworks (MOFs) and coordination polymers.
meso-Tetra(2,4,6-trimethylphenyl) porphine: Used in catalytic reactions and photodynamic therapy.
meso-Tetra(4-pyridyl) porphine:
Properties
Molecular Formula |
C48H38N4 |
|---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3-methylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C48H38N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-28,49,52H,1-4H3 |
InChI Key |
VTJYAROBIDZWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C=C4)C9=CC=CC(=C9)C)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)

amine](/img/structure/B12348865.png)
![N-[9-(2-hydroxyethoxymethyl)-6-oxo-5H-purin-2-yl]acetamide](/img/structure/B12348869.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)
![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
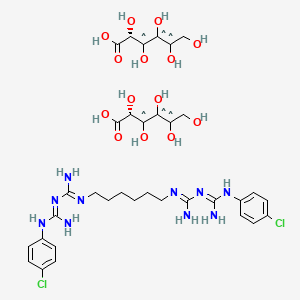
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)
![copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
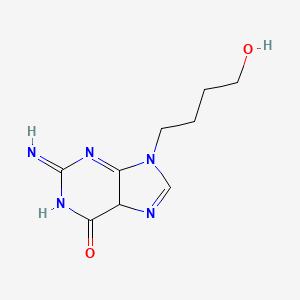
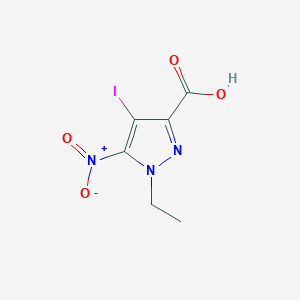
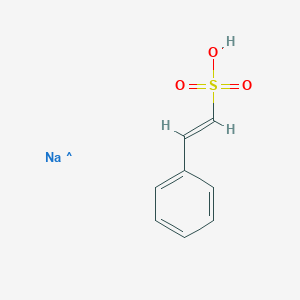
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)

